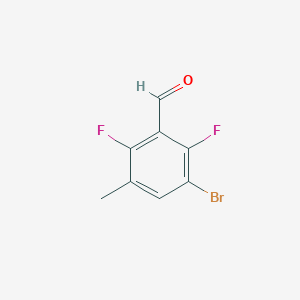

![molecular formula C16H15ClN2O B2419556 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-56-3](/img/structure/B2419556.png)

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

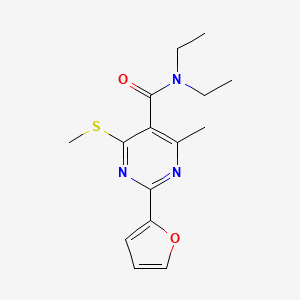

“2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol” is a chemical compound with a benzimidazole core structure. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have been widely used in various fields due to their biological activities . This compound has a benzyl group substituted at the 1-position of the benzimidazole ring, which is further substituted with a chlorine atom .

Molecular Structure Analysis

The molecular structure of “2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol” consists of a benzimidazole ring attached to a benzyl group substituted with a chlorine atom . The exact structure can be represented by the SMILES string: ClC1=CC=C(C=C1)CN2C(CO)=NC3=C2C=CC=C3 .Chemical Reactions Analysis

The chemical reactivity of “2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol” would be influenced by the presence of the benzimidazole ring, the benzyl group, and the chlorine atom. The benzimidazole ring is a weakly basic and aromatic, and can participate in various reactions such as alkylation, acylation, and nitration . The chlorine atom on the benzyl group can be displaced by nucleophiles in a nucleophilic aromatic substitution reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

- A study by Taj et al. (2020) details the synthesis of benzimidazole derivatives including 1-(1H-benzimidazol-2-yl)ethanol (HBE), highlighting a green protocol for rapid production. The synthesized compounds were tested for various activities including antioxidant potential and enzymatic inhibition (Taj et al., 2020).

Modification for Therapeutic Potential

- Shchegol'kov et al. (2013) describe the modification of 2-(trifluoromethyl)-1H-benzimidazole, leading to derivatives with moderate tuberculostatic activity. This research demonstrates the potential of benzimidazole derivatives in therapeutic applications (Shchegol'kov et al., 2013).

Application in Coordination Chemistry

- Research by Esparza-Ruiz et al. (2009) investigates the reactions of 2-(1H-benzimidazol-2-yl)phenol with various metal compounds, producing complexes that contribute to the understanding of coordination chemistry and potential applications in material science (Esparza-Ruiz et al., 2009).

Boron-Neutron-Capture Therapy (BNCT) and Positron-Emission Tomography (PET)

- Santos et al. (2000) focus on synthesizing carbaboranyl compounds, including benzimidazoles, for applications in cancer treatment via BNCT and in vivo compound-distribution measurements using PET (Santos et al., 2000).

Nonlinear Optical Properties

- A study by Carella et al. (2007) highlights the nonlinear optical performances of polymers containing benzimidazole chromophores, which can have implications in photonics and optoelectronic applications (Carella et al., 2007).

Helicobacter pylori Treatment

- Carcanague et al. (2002) present novel structures derived from benzimidazole derivatives showing potent activities against the gastric pathogen Helicobacter pylori, indicating their potential in developing new anti-H. pylori agents (Carcanague et al., 2002).

Eigenschaften

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETKACRYTQSJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)

![6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2419479.png)

![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2419481.png)

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2419484.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2419485.png)

![2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2419487.png)

![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)

![Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2419492.png)